3-(1-Bromoethyl)benzonitrile
Overview
Description
3-(1-Bromoethyl)benzonitrile is an organic compound with the molecular formula C9H8BrN. It is a derivative of benzonitrile, where a bromine atom is attached to the ethyl group at the meta position relative to the nitrile group. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Bromoethyl)benzonitrile can be achieved through several methods. One common method involves the bromination of 3-ethylbenzonitrile using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is typically carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures .
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination processes using similar reagents and conditions as described above. The reaction is optimized for higher yields and purity, and the product is purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
3-(1-Bromoethyl)benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The ethyl group can be oxidized to form the corresponding carboxylic acid or aldehyde.
Reduction Reactions: The nitrile group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
Substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Products include carboxylic acids and aldehydes.
Reduction: Products include primary amines.
Scientific Research Applications
3-(1-Bromoethyl)benzonitrile is used in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibition and protein labeling.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(1-Bromoethyl)benzonitrile involves its reactivity towards nucleophiles and electrophiles. The bromine atom is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. The nitrile group can participate in various transformations, including reduction and hydrolysis, leading to the formation of amines and carboxylic acids .
Comparison with Similar Compounds
Similar Compounds
3-(Bromomethyl)benzonitrile: Similar structure but with a bromomethyl group instead of a bromoethyl group.
3-(Chloroethyl)benzonitrile: Similar structure but with a chlorine atom instead of a bromine atom.
3-(1-Iodoethyl)benzonitrile: Similar structure but with an iodine atom instead of a bromine atom.
Uniqueness
3-(1-Bromoethyl)benzonitrile is unique due to its specific reactivity profile, which is influenced by the presence of both the bromine and nitrile groups. This combination allows for a wide range of chemical transformations, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
3-(1-bromoethyl)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN/c1-7(10)9-4-2-3-8(5-9)6-11/h2-5,7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMAOHPSLHOOOPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC(=C1)C#N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1096159-01-1 | |
Record name | 3-(1-bromoethyl)benzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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